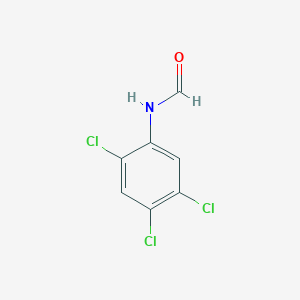

2',4',5'-Trichloroformanilide

Description

2',4',5'-Trichloroformanilide is a chlorinated aromatic amide characterized by a formanilide backbone (a formamide group attached to an aniline ring) with chlorine substituents at the 2', 4', and 5' positions of the phenyl ring. While specific data on this compound are absent in the provided evidence, its structural analogs, such as 4',5-Dichlorosalicylanilide (CAS 1147-98-4), offer insights into the effects of chloro-substitution patterns and functional groups on behavior .

Properties

CAS No. |

7402-52-0 |

|---|---|

Molecular Formula |

C7H4Cl3NO |

Molecular Weight |

224.5 g/mol |

IUPAC Name |

N-(2,4,5-trichlorophenyl)formamide |

InChI |

InChI=1S/C7H4Cl3NO/c8-4-1-6(10)7(11-3-12)2-5(4)9/h1-3H,(H,11,12) |

InChI Key |

ZABZWLVBLUDZDR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)NC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’,5’-Trichloroformanilide typically involves the chlorination of formanilide. One common method includes the reaction of formanilide with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of 2’,4’,5’-Trichloroformanilide may involve a continuous flow process where formanilide and chlorine gas are fed into a reactor containing the catalyst. The reaction mixture is then subjected to purification steps, including distillation and recrystallization, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2’,4’,5’-Trichloroformanilide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: The chlorine atoms in 2’,4’,5’-Trichloroformanilide can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to achieve substitution.

Major Products Formed:

Oxidation: Formation of trichloroquinones.

Reduction: Formation of trichloroanilines.

Substitution: Formation of various substituted formanilides depending on the nucleophile used.

Scientific Research Applications

2’,4’,5’-Trichloroformanilide has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,4’,5’-Trichloroformanilide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4',5-Dichlorosalicylanilide (CAS 1147-98-4)

Structural Differences :

- Substituents : 4',5-Dichlorosalicylanilide features two chlorine atoms at the 4' and 5' positions and a hydroxyl group at the 2-position of the benzamide ring, forming a salicylanilide structure. In contrast, 2',4',5'-Trichloroformanilide lacks a hydroxyl group but includes an additional chlorine at the 2' position and a formamide group (CONH) instead of a benzamide (NHCO).

- Molecular Weight : The dichloro derivative has a molecular weight of 296.12 g/mol, while the trichloroformanilide would theoretically have a higher molecular weight due to the third chlorine atom and formamide group .

Functional Implications :

- Bioactivity : 4',5-Dichlorosalicylanilide is documented as an antimicrobial agent (e.g., under the trade name Arilid), where the hydroxyl group enhances hydrogen bonding with biological targets. The absence of a hydroxyl group in this compound may reduce polarity but increase membrane permeability due to higher lipophilicity .

- Toxicity : Chlorinated anilides often exhibit toxicity correlated with substitution patterns. The additional chlorine in the trichloro compound could elevate bioaccumulation risks compared to the dichloro analog.

2,4,6-Trichlorobiphenyl-2',3',4',5',6'-d5 (CAS 1219794-85-0)

Its biphenyl structure and deuterated form contrast sharply with the anilide backbone of this compound. However, the high chlorine content in both compounds underscores shared challenges in environmental persistence and regulatory classification (e.g., designation as a "First-Class Specific Chemical Substance" under Japan’s CSCL) .

Data Table: Key Properties of Comparable Compounds

*Theoretical values for this compound are inferred from structural analogs due to absence of direct evidence.

Research Findings and Trends

- Chlorination Patterns : Increased chlorine substitution generally enhances lipophilicity and resistance to metabolic degradation but may also elevate toxicity. For example, 4',5-Dichlorosalicylanilide’s antimicrobial efficacy is attributed to its balanced hydrophobicity and hydrogen-bonding capacity, whereas the trichloroformanilide’s additional chlorine could shift this balance .

- Regulatory Considerations : Compounds like 2,4,6-Trichlorobiphenyl-d5 are subject to stringent regulations due to environmental persistence, suggesting similar scrutiny for trichloroformanilides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.